molecular formula C15H20Cl2N2O2 B024883 Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106094-83-1

Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B024883
M. Wt: 331.2 g/mol
InChI Key: YHWFDBWKAOPRRT-UHFFFAOYSA-N
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Description

ACNU is a synthetic derivative of naphthalene and belongs to the family of nitrosoureas. It is a highly lipophilic compound that can easily penetrate the blood-brain barrier, making it an effective treatment for brain tumors. ACNU has been used in the treatment of several types of cancer, including brain, lung, breast, and ovarian cancer.

Mechanism Of Action

ACNU exerts its anticancer effects by alkylating DNA and RNA, leading to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. ACNU has also been shown to inhibit the repair of damaged DNA, further contributing to its anticancer effects.

Biochemical And Physiological Effects

ACNU has been shown to have several biochemical and physiological effects. It can cause DNA damage, leading to the activation of apoptosis, or programmed cell death. ACNU can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating. In addition, ACNU has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.

Advantages And Limitations For Lab Experiments

ACNU has several advantages for lab experiments. It is a well-established chemotherapy drug with a known mechanism of action, making it a useful tool for studying cancer biology. ACNU is also highly lipophilic, allowing it to easily penetrate cell membranes and reach its target. However, ACNU has several limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, its lipophilicity can make it difficult to solubilize in aqueous solutions, limiting its use in certain experimental settings.

Future Directions

For the study of ACNU include the development of new formulations, the identification of biomarkers, and the use of combination therapy.

Synthesis Methods

The synthesis of ACNU involves the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields ACNU as a yellow crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

ACNU has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. ACNU has also been used in combination with other chemotherapy drugs to increase their efficacy. In addition, ACNU has been studied for its potential use in the treatment of other types of cancer, including lung, breast, and ovarian cancer.

properties

CAS RN

106094-83-1

Product Name

Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-1-2-12(15(20)21-18)9-13(11)10-14/h3-4,10,12H,1-2,5-9,18H2

InChI Key

YHWFDBWKAOPRRT-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl

Canonical SMILES

C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl

synonyms

2-ABCATN
2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid
2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic hydrochloride
D,L-NAM

Origin of Product

United States

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